molecular formula C19H18N2O4S B11518549 2-{4-[(2-Cyanobenzyl)oxy]-3-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid

2-{4-[(2-Cyanobenzyl)oxy]-3-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B11518549
M. Wt: 370.4 g/mol
InChI Key: DBBRVPMBYWUFIO-UHFFFAOYSA-N
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Description

2-{4-[(2-Cyanobenzyl)oxy]-3-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazolidine ring, a cyanobenzyl group, and a methoxyphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-Cyanobenzyl)oxy]-3-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-cyanobenzyl bromide with 3-methoxyphenol to form 2-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}methanol. This intermediate is then reacted with thiazolidine-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-Cyanobenzyl)oxy]-3-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{4-[(2-Cyanobenzyl)oxy]-3-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(2-Cyanobenzyl)oxy]-3-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Cyanophenyl)methoxy]benzoic acid
  • N-({6-[(4-Cyanobenzyl)oxy]naphthalen-2-yl}sulfonyl)-D-glutamic acid

Uniqueness

Compared to similar compounds, 2-{4-[(2-Cyanobenzyl)oxy]-3-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

2-[4-[(2-cyanophenyl)methoxy]-3-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C19H18N2O4S/c1-24-17-8-12(18-21-15(11-26-18)19(22)23)6-7-16(17)25-10-14-5-3-2-4-13(14)9-20/h2-8,15,18,21H,10-11H2,1H3,(H,22,23)

InChI Key

DBBRVPMBYWUFIO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)OCC3=CC=CC=C3C#N

Origin of Product

United States

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